molecular formula C10H13NO3 B1441734 methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate CAS No. 177966-65-3

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate

Cat. No.: B1441734
CAS No.: 177966-65-3
M. Wt: 195.21 g/mol
InChI Key: NNIQEIHSKHWXLM-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a propanoate ester

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, also known as (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate, primarily targets the root system architecture (RSA) of plants . It functions as a nitrification inhibitor, modulating plant growth and RSA by inhibiting primary root elongation and promoting lateral root formation .

Mode of Action

The compound interacts with its targets by interfering with auxin signaling via the nitric oxide (NO) / reactive oxygen species (ROS) pathway . It inhibits primary root elongation in plants like Arabidopsis by elevating the levels of auxin expression and signaling . This is achieved by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Biochemical Pathways

The compound affects the carbon/nitrogen metabolism and secondary metabolism pathways . It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway show opposite expression patterns between the roots and leaves, resulting in the differential accumulation of secondary metabolites in the roots and leaves .

Result of Action

The compound modulates root system architecture (RSA) and metabolite profiles . It reduces primary root growth but markedly induces lateral root formation in plants like perilla seedlings . Furthermore, the compound significantly induces the accumulation of glucosinolates in roots, suggesting its diverse functions in modulating plant growth, development, and stress tolerance .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling methyl 3-(4-hydroxyphenyl)propanoate. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Methyl 3-(4-hydroxyphenyl)propanoate shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It improves the contents of medicinal ingredients in perilla plants, suggesting that its application may represent a useful strategy for medicinal plant cultivation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Products may include 3-amino-3-(4-oxophenyl)propanoate.

    Reduction: Products may include 3-amino-3-(4-hydroxyphenyl)propane.

    Substitution: Products depend on the substituent introduced, such as 3-amino-3-(4-alkoxyphenyl)propanoate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino group, making it less versatile in biological applications.

    3-Amino-3-(4-hydroxyphenyl)propanoic acid: The non-esterified form, which may have different solubility and reactivity.

Uniqueness

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIQEIHSKHWXLM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245485
Record name Methyl (βS)-β-amino-4-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-65-3
Record name Methyl (βS)-β-amino-4-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (βS)-β-amino-4-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.298 g (29.24 mmol) commercial 3-amino-3-(4-hydroxyphenyl)propionic acid were suspended in 136 ml methanol, the mixture cooled to 0° C. and 3.20 ml (43.86 mmol) thionyl chloride were slowly added. The mixture was stirred at room temperature for 20 hours and concentrated. The residue was treated with saturated sodium hydrogen carbonate solution and extracted with dichloromethane and dichloromethane/2-propanol 8:2. The organic part was concentrated to give 5.09 g (80%) 3-amino-3-(4-hydroxyphenyl)propionic acid methyl ester.
Quantity
5.298 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
136 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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